1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Xanthine oxidase XO inhibition Hyperuricemia

1-(2,5-Dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (designated Compound 6a in US Patent is a synthetic small molecule that integrates a 5-oxopyrrolidine-3-carboxamide core with a 2,5-dimethoxyphenyl substituent at the pyrrolidine nitrogen and a coumarin (2-oxo-2H-chromen) moiety via the carboxamide linkage. This compound has demonstrated in vitro inhibition of xanthine oxidase (XO; XDH/XO) with a reported IC50 of 4.81 μM under standard assay conditions, establishing its membership in the pyrrolidine-carboxamide class of XO inhibitors.

Molecular Formula C22H20N2O6
Molecular Weight 408.4 g/mol
Cat. No. B11022669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
Molecular FormulaC22H20N2O6
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
InChIInChI=1S/C22H20N2O6/c1-28-16-5-7-19(29-2)17(11-16)24-12-14(10-20(24)25)22(27)23-15-4-6-18-13(9-15)3-8-21(26)30-18/h3-9,11,14H,10,12H2,1-2H3,(H,23,27)
InChIKeySBZSDXABDWXQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide: Baseline Identity for Xanthine Oxidase Research Procurement


1-(2,5-Dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (designated Compound 6a in US Patent 11021454) is a synthetic small molecule that integrates a 5-oxopyrrolidine-3-carboxamide core with a 2,5-dimethoxyphenyl substituent at the pyrrolidine nitrogen and a coumarin (2-oxo-2H-chromen) moiety via the carboxamide linkage [1]. This compound has demonstrated in vitro inhibition of xanthine oxidase (XO; XDH/XO) with a reported IC50 of 4.81 μM under standard assay conditions, establishing its membership in the pyrrolidine-carboxamide class of XO inhibitors [1][2]. It serves as a benchmarked candidate for structure–activity relationship (SAR) studies, lead optimization campaigns, and gout/hyperuricemia target screening panels.

Why Generic Pyrrolidine-Carboxamide Substitution Fails: Evidence-Based Differentiation of Compound 6a


In-class pyrrolidine-3-carboxamide derivatives cannot be treated as interchangeable XO inhibitors because even minor modifications at the N-aryl position or amide coupling partner produce large shifts in XO inhibitory potency. Within the same patent series (US 11,021,454), IC50 values span from 3.99 μM (Compound 5b) to >60 μM (several analogs), representing a >15-fold potency range under identical assay conditions [1]. The 2,5-dimethoxyphenyl substitution pattern and coumarin-bearing carboxamide tail of Compound 6a are not generic features; they are specific structural determinants that produce a distinct potency point (4.81 μM) within the SAR landscape. Selection without reference to these quantitative differences risks procurement of an analog with 2× to >12× weaker XO inhibition, undermining experimental reproducibility and lead candidate progression.

Quantitative Evidence Guide: Where 1-(2,5-Dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (Compound 6a) Measurably Departs from Comparators


Xanthine Oxidase Inhibitory Potency: Head-to-Head Comparison with Allopurinol and Patent-Internal Analogs

Compound 6a inhibits xanthine oxidase with an IC50 of 4.81 μM under the same assay conditions where the clinical gold standard allopurinol exhibits an IC50 of 3.61 μM — a mere 1.33-fold difference [1]. By contrast, the closest structural analog within the patent (Compound 5b, IC50 = 3.99 μM) is only 1.21-fold more potent, while other N-aryl analogs are substantially weaker: Compound 6d (IC50 = 6.04 μM; 1.26-fold weaker), Compound 5a (IC50 = 9.88 μM; 2.05-fold weaker), and Compound 5c (IC50 = 10.8 μM; 2.24-fold weaker) [1]. Compound 6a thus sits within the top tier of the disclosed series and within pharmacologically relevant proximity to the clinically validated inhibitor allopurinol.

Xanthine oxidase XO inhibition Hyperuricemia

Intra-Series SAR: The 2,5-Dimethoxyphenyl Substituent Confers Superior XO Potency Over Alternative N-Aryl Groups

Among compounds sharing the 5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide scaffold, variation at the N-aryl position drives substantial potency differences. The 2,5-dimethoxy substitution of Compound 6a (IC50 = 4.81 μM) outperforms the 2-methoxybenzyl analog (Compound 5a; IC50 = 9.88 μM, 2.05-fold weaker) and the unsubstituted or mono-methoxy variants in the 5-series (e.g., 5c, IC50 = 10.8 μM; 5f, IC50 = 31.7 μM) [1]. This indicates that the 2,5-dimethoxy pattern on the phenyl ring is a key pharmacophoric element for optimizing XO potency within this chemotype.

Structure–activity relationship N-aryl substitution XO inhibitor design

Scaffold Novelty: Coumarin-Pyrrolidine Hybrid Chemotype Distinct from Purine-Based XO Inhibitors

Allopurinol (IC50 = 3.61 μM in the same assay) and febuxostat (reported IC50 ≈ 1.8 nM in separate assays) represent purine-analog and non-purine clinical XO inhibitors, respectively [1][2]. Compound 6a embodies a hybrid scaffold that couples a coumarin ring system (known for XO and radical-scavenging activity) with a 5-oxopyrrolidine-3-carboxamide core — a combination not represented in clinical-stage XO inhibitors [3]. While 6a is less potent than febuxostat, its distinct structural framework avoids the purine-like backbone of allopurinol, potentially circumventing resistance mechanisms and hypersensitivity reactions associated with purine scaffold recognition.

Scaffold hopping Coumarin Non-purine XO inhibitor

Physicochemical Profile: Drug-Like Molecular Properties with Moderate Lipophilicity

Compound 6a possesses a molecular formula of C22H20N2O6 and a molecular weight of 408.4 g/mol, placing it within the drug-like chemical space (MW < 500) [1]. Its topological polar surface area (TPSA) is estimated at approximately 105 Ų, with 2 hydrogen bond donors and 6 hydrogen bond acceptors, meeting all Lipinski Rule of Five criteria [1]. In contrast, many high-potency XO inhibitors such as febuxostat-based leads (e.g., febuxostat-amide analogs with MW frequently > 550) or large coumarin hybrids can exceed these drug-likeness thresholds, potentially compromising oral bioavailability [2].

Drug-likeness Lipinski rules Physicochemical properties

Optimal Application Scenarios for 1-(2,5-Dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide in Research and Industrial Workflows


Xanthine Oxidase Inhibitor Screening and Benchmarking Panels

Compound 6a (IC50 = 4.81 μM) can serve as a calibrated reference inhibitor in XO enzyme screens, providing a potency benchmark within 1.33-fold of allopurinol (IC50 = 3.61 μM) under identical assay conditions [1]. Its inclusion in screening panels alongside allopurinol and febuxostat enables normalization of inter-assay variability and provides a structurally distinct positive control that verifies assay sensitivity to non-purine inhibitor chemotypes.

Structure–Activity Relationship (SAR) Expansion Around the 2,5-Dimethoxyphenyl Pharmacophore

The 2.05-fold to >6-fold potency advantage conferred by the 2,5-dimethoxyphenyl group (Compound 6a) over alternative N-aryl substitutions (e.g., 5a, 5c, 5f) positions this compound as the lead for systematic SAR exploration [1]. Medicinal chemistry teams can use 6a as the template to probe: (a) methoxy group position and number; (b) replacement of the dimethoxyphenyl with heteroaryl isosteres; and (c) linker modifications between the pyrrolidine nitrogen and the aryl ring.

Dual-Pharmacophore Probe Development: Coumarin-Mediated Radical Scavenging and XO Inhibition

The coumarin moiety of Compound 6a is associated with both XO inhibition and direct free radical-scavenging activity [1]. This dual pharmacophore architecture enables researchers to evaluate whether the compound reduces uric acid production (via XO inhibition) while simultaneously quenching XO-derived reactive oxygen species — a synergistic mechanism not addressed by allopurinol or febuxostat monotherapy. Compound 6a can be deployed in coupled-enzyme assays measuring both uric acid formation and superoxide generation.

Patent-Protected Lead Optimization for Gout and Hyperuricemia Programs

As a composition-of-matter example in US Patent 11,021,454, Compound 6a provides a proprietary starting point for lead optimization with demonstrated single-digit micromolar XO potency [1][2]. The compound's drug-like physicochemical profile (MW 408.4; 0 Lipinski violations) supports downstream ADME optimization without major property liabilities, making it suitable for hit-to-lead campaigns targeting hyperuricemia, gout, and related metabolic disorders.

Quote Request

Request a Quote for 1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.